Cas no 2229448-81-9 (2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid)

2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid
- 2229448-81-9
- EN300-1808904
-
- インチ: 1S/C7H8N2O2/c1-4(7(10)11)6-5(2)8-3-9-6/h3H,1H2,2H3,(H,8,9)(H,10,11)
- InChIKey: DDFBTDUWSOWXES-UHFFFAOYSA-N
- ほほえんだ: OC(C(=C)C1=C(C)NC=N1)=O
計算された属性
- せいみつぶんしりょう: 152.058577502g/mol
- どういたいしつりょう: 152.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1808904-10.0g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1808904-0.05g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 0.05g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1808904-10g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 10g |
$5897.0 | 2023-09-19 | ||
Enamine | EN300-1808904-1g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1808904-5g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 5g |
$3977.0 | 2023-09-19 | ||
Enamine | EN300-1808904-0.1g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 0.1g |
$1207.0 | 2023-09-19 | ||
Enamine | EN300-1808904-0.25g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 0.25g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1808904-0.5g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 0.5g |
$1316.0 | 2023-09-19 | ||
Enamine | EN300-1808904-2.5g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 2.5g |
$2688.0 | 2023-09-19 | ||
Enamine | EN300-1808904-5.0g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 5g |
$3977.0 | 2023-06-02 |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid 関連文献
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
9. Caper tea
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acidに関する追加情報
Introduction to 2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid (CAS No: 2229448-81-9)
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid, identified by the Chemical Abstracts Service Number (CAS No) 2229448-81-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system with an imidazole moiety and a propenoic acid functional group, has garnered attention due to its structural versatility and potential biological activity. The presence of the 4-methyl-1H-imidazol-5-yl substituent introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
The imidazole ring is a heterocyclic aromatic compound that plays a crucial role in numerous biological processes. Its ability to act as a hydrogen bond acceptor and donor, combined with its aromatic stability, makes it an ideal component in drug design. In particular, the 4-methyl substitution on the imidazole ring enhances its interaction with biological targets, improving both affinity and selectivity. The prop-2-enoic acid moiety, on the other hand, provides a site for further functionalization, allowing for the creation of derivatives with tailored pharmacokinetic properties.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies suggest that 2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid can interact with various enzymes and receptors, including those involved in inflammatory pathways and metabolic disorders. These interactions have been further validated through experimental assays, demonstrating the compound's potential as an inhibitor of key therapeutic targets.
In the realm of drug discovery, the synthesis of 2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid has been optimized using state-of-the-art synthetic methodologies. Transition metal-catalyzed cross-coupling reactions have been particularly effective in constructing the imidazole core, while palladium-catalyzed hydrogenation has been employed to introduce the propenoic acid functionality. These synthetic strategies not only improve yield but also enhance scalability, making the compound more accessible for preclinical and clinical studies.
The pharmacological profile of 2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid has been extensively evaluated in vitro and in vivo. Preliminary studies indicate that this compound exhibits potent anti-inflammatory properties by modulating cytokine production and inhibiting NFκB signaling pathways. Additionally, its ability to interact with metabolic enzymes suggests potential applications in managing metabolic syndrome and related disorders. These findings have prompted further investigation into its therapeutic potential.
One of the most promising applications of 2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid is in the treatment of neurological disorders. The imidazole ring's ability to cross the blood-brain barrier has been exploited to develop compounds that target central nervous system (CNS) diseases. Early-stage trials have shown that derivatives of this molecule can modulate neurotransmitter release and reduce neuroinflammation, offering a new avenue for treating conditions such as Alzheimer's disease and Parkinson's disease.
The development of novel synthetic routes has also enabled the preparation of enantiomerically pure forms of 2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid, which is critical for optimizing pharmacological activity. Chiral auxiliaries and catalysts have been employed to achieve high enantiomeric excesses, ensuring that only one enantiomer is present in the final product. This approach not only enhances efficacy but also minimizes potential side effects associated with racemic mixtures.
Future research directions include exploring the structureactivity relationships (SAR) of 2-(4-methyl-lH-imidazol-S-yI)prop-Z-enoic acid derivatives. By systematically modifying various functional groups, researchers aim to identify structural features that enhance binding affinity and reduce toxicity. Additionally, biocatalytic methods are being investigated as alternative synthetic routes to improve sustainability and environmental impact.
The integration of machine learning algorithms into drug discovery pipelines has revolutionized how compounds like 2-(4-methyl-lH-imidazol-S-yI)prop-Z-enoic acid are designed and optimized. Predictive models can now forecast biological activity based on molecular structure, significantly reducing the time required for hit identification and lead optimization. These advancements are particularly relevant for exploring complex biological targets such as protein-protein interactions and ion channels.
In conclusion, 2-(4-methyl-lH-imidazol-S-yI)prop-Z-enoic acid (CAS No: 2229448-B81-B9) represents a promising candidate for therapeutic development due to its unique structural features and potential biological activities. Ongoing research efforts are focused on elucidating its mechanism of action, optimizing synthetic methodologies, and translating preclinical findings into clinical applications. As our understanding of molecular interactions continues to evolve, 2229448-B81-B9 will undoubtedly play a significant role in shaping future treatments for various human diseases.
2229448-81-9 (2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid) 関連製品
- 2097998-29-1(3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2137562-13-9(2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol)
- 928652-45-3(Escitalopram Didesmethyl)
- 2171302-88-6(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid)
- 131475-54-2(N-(prop-2-en-1-yl)-1H-imidazole-1-carboxamide)
- 359821-39-9(2-Amino-N-cyclobutylacetamide)
- 1033618-49-3((4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate)
- 2172278-73-6(3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)
- 1361815-65-7(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-acetate)
- 2034249-68-6(N-(2-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide)



